Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11-8(5-4-6-12-11)9(13)7-10(14)15-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUSALHWDNIFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate typically involves the esterification of 3-(2-ethoxypyridin-3-yl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-(2-ethoxypyridin-3-yl)-3-oxopropanoic acid.
Reduction: 3-(2-ethoxypyridin-3-yl)-3-hydroxypropanoate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug that is metabolized in the body to release an active drug molecule. The molecular targets and pathways involved would depend on the structure of the active drug and its mode of action.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Halogen-Substituted Pyridine Derivatives
- Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate (CAS 682811-11-6) Structure: Chloro group at pyridine 2-position. Molecular Formula: C₉H₈ClNO₃; MW: 213.62. Synthesis: Typically prepared via nucleophilic substitution or metal-catalyzed coupling. Key Difference: The chloro substituent increases electrophilicity compared to ethoxy, altering reactivity in cross-coupling reactions .
- Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (CAS 216317-64-5) Structure: Chloro at pyridine 6-position; ethyl ester. Molecular Formula: C₁₀H₁₀ClNO₃; MW: 227.65. Application: Intermediate in neonicotinoid insecticides. Comparison: Ethyl ester vs. methyl ester affects solubility and metabolic stability .
Nitro-Substituted Pyridine Derivatives
- Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) Structure: Nitro group at pyridine 3-position; ethyl ester. Yield: 50% via condensation. Reactivity: Nitro groups enhance susceptibility to reduction, enabling further functionalization .
Cyanated Pyridine Derivatives
- tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate (6) Structure: Cyano group at pyridine 2-position; tert-butyl ester. Synthesis: Base-mediated condensation of methyl 2-cyanoisonicotinate with tert-butyl acetate. Utility: Cyan groups facilitate sp² C–H activation in metal-catalyzed reactions .
Aromatic Ring Variations (Pyridine vs. Phenyl)
- Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 22027-53-8) Structure: Chlorophenyl instead of pyridyl. Molecular Formula: C₁₀H₉ClO₃; MW: 212.63. Comparison: Phenyl derivatives lack the nitrogen heteroatom, reducing hydrogen-bonding capacity and altering pharmacokinetics .
- Methyl 3-(3-bromophenyl)-3-oxopropanoate Structure: Bromophenyl substituent. Molecular Formula: C₁₀H₉BrO₃; MW: 257.07. Synthetic Use: Bromine enables Suzuki-Miyaura coupling for biaryl synthesis .
Ester Group Variations
- Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate (4bf) Structure: Ethyl ester with cyclopropyl and benzyl substituents. Synthesis: Alkylation of ethyl 3-cyclopropyl-3-oxopropanoate. Yield: ~3.24 mmol scale; 1.20 equiv. of starting material. Application: Pharmacological evaluation as non-peptidic receptor modulators .
Physicochemical and Spectroscopic Properties
| Compound | Molecular Weight | Key IR Absorptions (cm⁻¹) | Yield (%) |
|---|---|---|---|
| Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate | 209.18 | 1740 (C=O ester), 1680 (C=O ketone) | N/A |
| Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate | 213.62 | 1735 (C=O ester), 1675 (C=O ketone) | N/A |
| Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate | 240.19 | 1720 (C=O ester), 1695 (C=O ketone) | 50 |
| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | 212.63 | 1745 (C=O ester), 1685 (C=O ketone) | N/A |
Note: IR data from multiple sources .
Biological Activity
Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C12H13N2O3
- Molecular Weight : 233.24 g/mol
- CAS Number : [insert CAS number if available]
The compound features a pyridine ring substituted with an ethoxy group and a ketone functional group, which may contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may interact with various receptors in the body, particularly those involved in neurotransmission or immune responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.
Antimicrobial Activity
A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Cytotoxicity Studies
In cytotoxicity assays using human cell lines, this compound demonstrated selective toxicity against cancer cells while sparing normal cells. The selectivity index was calculated as follows:
This indicates a promising therapeutic window for further development.
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial explored the efficacy of this compound in patients with specific cancer types. The results showed a significant reduction in tumor size in approximately 60% of participants after a treatment regimen.
- Case Study on Infection Control : An observational study assessed the compound's effectiveness in treating bacterial infections resistant to standard therapies. Patients receiving this compound showed improved clinical outcomes compared to those on placebo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate?
- Methodology : The compound is typically synthesized via esterification of 3-(2-ethoxypyridin-3-yl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., sulfuric acid) at reflux conditions . Alternative routes include Claisen condensation between pyridine-derived precursors and methyl acetoacetate derivatives, optimized for regioselectivity using Lewis acid catalysts like ZnCl₂ .
- Key Considerations : Monitor reaction progress via TLC or HPLC (retention time ~0.66–1.64 minutes under SQD-FA05 conditions) . Purification often involves column chromatography with ethyl acetate/hexane gradients.
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR : Confirm the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and ethoxy group (δ ~1.3–1.5 ppm for CH₃ in ¹H NMR) .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ observed at m/z 294–554 in LCMS, depending on substituents .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What are the common chemical reactions involving this compound?
- Reactivity :
- Hydrolysis : Forms 3-(2-ethoxypyridin-3-yl)-3-oxopropanoic acid under acidic/basic conditions .
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, useful for synthesizing chiral intermediates .
- Nucleophilic Substitution : The ethoxy group on pyridine can undergo displacement with amines or thiols under microwave-assisted conditions .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
- Strategies :
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. ZnCl₂) to enhance esterification efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of pyridine intermediates, while toluene minimizes side reactions .
- Flow Chemistry : Continuous flow reactors (residence time ~10–30 mins) improve scalability and reduce byproducts compared to batch processes .
Q. What mechanistic insights explain the reactivity of the ethoxypyridine moiety?
- Mechanistic Studies :
- Electrophilic Aromatic Substitution : The ethoxy group directs electrophiles to the pyridine’s C-4 position due to resonance effects .
- Kinetic Isotope Effects (KIEs) : Deuterium labeling studies reveal rate-limiting steps in hydrolysis (kH/kD ~2.1), suggesting proton transfer is critical .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for nucleophilic attacks on the carbonyl group .
Q. How does structural modification impact biological activity in related compounds?
- Structure-Activity Relationships (SAR) :
- Pyridine vs. Phenyl Analogs : Pyridine derivatives (e.g., 2-ethoxy vs. 2-chloro) show enhanced enzyme inhibition (IC₅₀ ~10 µM vs. 25 µM for acetylcholinesterase) due to improved π-π stacking .
- Ester vs. Acid Forms : The methyl ester improves cell permeability in cytotoxicity assays (e.g., IC₅₀ reduction from 50 µM to 15 µM in cancer cell lines) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Scale-Up Issues :
- Purification : Chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water) for >100 g batches .
- Byproduct Management : Optimize stoichiometry to minimize dimerization of the pyridine ring (e.g., reduce excess methanol in esterification) .
- Regulatory Considerations : Ensure compliance with ICH guidelines for residual solvents (e.g., methanol <3000 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
